molecular formula C13H13NO3 B1420054 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide CAS No. 666734-60-7

3-Hydroxy-N-methoxy-N-methyl-2-naphthamide

Cat. No.: B1420054
CAS No.: 666734-60-7
M. Wt: 231.25 g/mol
InChI Key: KAQVQJKCMLYONP-UHFFFAOYSA-N
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Description

“3-Hydroxy-N-methoxy-N-methyl-2-naphthamide” is a chemical compound with the molecular formula C13H13NO3 . It has a molecular weight of 231.25 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H13NO3 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the current search results.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, a study on the cyclization of N-hydroxy and N-methoxy-N-(2-oxoalkyl)amides might provide some insights into similar chemical reactions .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 231.25 . It should be stored at 2-8°C, away from moisture, in sealed storage . The solubility of this compound would depend on the solvent used .

Scientific Research Applications

Solid State NMR and X-ray Crystallographic Investigation

Research on tetrahydronaphthalene derivatives, closely related to 3-Hydroxy-N-methoxy-N-methyl-2-naphthamide, reveals significant insights. A study by Facey et al. (1996) investigated the solid state disorder of N-methyl-N-methoxy-5,6,7,8-tetrahydro-l- naphthamide using solid state NMR and single crystal X-ray diffraction. This study highlighted the presence of distinct molecular conformations and dynamic disorder in such compounds, showcasing their potential in advanced material science and molecular structure analysis (Facey, Connolly, Bensimon & Durst, 1996).

Solubility Measurement and Correlation

The solubility of 3-hydroxy-2-naphthoic acid, structurally similar to this compound, in various solvents was determined by Fan et al. (2018). Their research contributes significantly to understanding the solubility behaviors of naphthamide derivatives in different solvents, vital for their practical applications in pharmaceuticals and chemical industries (Fan, Li, Lu, Guo, Cheng & Gao, 2018).

Application in Synthesis of Fluorescent Molecules

A study on the synthesis of Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a compound with properties akin to this compound, by Balo et al. (2000) revealed its use as a fluorescent probe and intermediate in creating other fluorescent molecules. This has implications for studying lipid bilayers in biological membranes, indicating a potential application in biochemistry and cell biology research (Balo, Fernández, García‐Mera & López, 2000).

Photoreactivity Studies in Aqueous Solutions

Research by Arumugam & Popik (2009) on the photochemical generation and reactivity of o-naphthoquinone methides, compounds structurally related to this compound, reveals significant insights into their photoreactivity in aqueous solutions. Such studies contribute to our understanding of these compounds in photochemical processes, with potential applications in photochemistry and environmental sciences (Arumugam & Popik, 2009).

Catalysis Research

A study by Yadav & Salunke (2013) on the catalytic methylation of 2-naphthol, closely related to this compound, using dimethyl carbonate, highlights its significance in catalysis research. This research provides insights into the use of naphthamide derivatives in catalytic processes, potentially beneficial in chemical manufacturing (Yadav & Salunke, 2013).

Properties

IUPAC Name

3-hydroxy-N-methoxy-N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-14(17-2)13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQVQJKCMLYONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=CC=CC=C2C=C1O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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